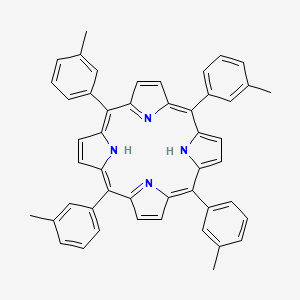

meso-Tetra(3-methylphenyl) porphine

Description

Significance of Porphyrin Chemistry in Modern Science

Porphyrins and their derivatives are ubiquitous in nature, playing critical roles in essential life processes. worldscientific.com These macrocyclic compounds, composed of four pyrrole (B145914) rings linked by methine bridges, form the core of vital molecules such as heme in hemoglobin, responsible for oxygen transport, and chlorophyll, the primary pigment in photosynthesis. worldscientific.comnumberanalytics.com The unique electronic and optical properties of porphyrins, stemming from their extended π-conjugated system, make them exceptional ligands capable of coordinating with a wide range of metals from the Periodic Table. worldscientific.comnih.gov This versatility has propelled porphyrin chemistry to the forefront of various scientific disciplines, including materials science, medicine, and catalysis. worldscientific.comontosight.ai Researchers are actively exploring porphyrin-based materials for applications in artificial photosynthesis, solar energy conversion, and the development of novel catalysts for chemical transformations. numberanalytics.comontosight.ai

Overview of Meso-Substituted Porphyrins in Research

Meso-substituted porphyrins, where functional groups are attached at the methine bridge positions of the porphyrin core, represent a significant class of synthetic porphyrins. The introduction of substituents at these meso positions allows for the fine-tuning of the molecule's electronic, photophysical, and chemical properties. nih.govmdpi.com This strategic modification has been instrumental in the development of porphyrins for a diverse array of applications. For instance, the synthesis of asymmetrically substituted porphyrins is crucial for creating artificial photosynthetic membranes and molecular electronic systems. mdpi.com The steric and electronic nature of the meso-substituents can influence the porphyrin's solubility, aggregation behavior, and its ability to act as a photosensitizer in photodynamic therapy (PDT). nih.gov The ease of synthesis, often involving the condensation of pyrrole with an appropriate aldehyde, has made meso-substituted porphyrins attractive targets for academic and industrial research. nih.govresearchgate.net

Specific Research Interest in meso-Tetra(3-methylphenyl)porphine

Among the vast family of meso-substituted porphyrins, meso-Tetra(3-methylphenyl)porphine has attracted specific research interest due to the unique influence of the 3-methylphenyl (m-tolyl) groups on its properties. The methyl group at the meta position of the phenyl ring introduces a moderate steric hindrance and alters the electronic landscape of the porphyrin core compared to its unsubstituted or para-substituted counterparts. This subtle modification can impact the molecule's conformational flexibility, its aggregation properties in solution, and its interaction with other molecules. Academic research has focused on understanding how these structural nuances translate into distinct photophysical and chemical behaviors, making it a valuable model compound for studying structure-property relationships in porphyrins.

Scope and Objectives of Academic Research on the Compound

Academic investigations into meso-Tetra(3-methylphenyl)porphine are multifaceted, with objectives spanning fundamental understanding to potential applications. A primary goal is to elucidate the synthesis and characterization of the compound, often exploring more efficient and sustainable synthetic methodologies. researchgate.net Researchers are also keenly interested in its photophysical properties, such as its absorption and fluorescence spectra, and how these are influenced by environmental factors like solvent and pH. researchgate.net Furthermore, the potential of meso-Tetra(3-methylphenyl)porphine and its metal complexes as catalysts, sensors, and components in advanced materials is a significant area of exploration. The overarching aim is to build a comprehensive understanding of this specific porphyrin to inform the design of new materials with tailored functionalities.

Interactive Data Table: Physicochemical Properties of meso-Tetra(3-methylphenyl)porphine

| Property | Value | Reference |

| CAS Number | 50849-45-1 | frontierspecialtychemicals.com |

| Molecular Formula | C48H38N4 | frontierspecialtychemicals.com |

| Molecular Weight | 670.84 g/mol | frontierspecialtychemicals.com |

| Appearance | ||

| Purity | >98% | cymitquimica.com |

| Storage | Store at room temperature, protect from light | frontierspecialtychemicals.com |

Interactive Data Table: Spectroscopic Data of meso-Tetra(3-methylphenyl)porphine

| Technique | Solvent | Absorption Maxima (λmax, nm) | Reference |

| UV-Vis | Methanol | 419, 433 (dication) | researchgate.net |

| UV-Vis | THF | ~420 | researchgate.net |

| Fluorescence |

Properties

Molecular Formula |

C48H38N4 |

|---|---|

Molecular Weight |

670.8 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(3-methylphenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C48H38N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-28,49,52H,1-4H3 |

InChI Key |

VTJYAROBIDZWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C=C4)C9=CC=CC(=C9)C)N3 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Meso Tetra 3 Methylphenyl Porphine

Established Synthetic Pathways for Meso-Aryl Porphyrins

The creation of symmetrical tetraarylporphyrins has been a cornerstone of porphyrin chemistry. Several established methods, each with its own set of advantages and limitations, are routinely employed for this purpose.

Adler-Longo Condensation Method and its Variations

First reported by Adler and Longo, this method is a one-step synthesis that involves the condensation of an aldehyde with pyrrole (B145914). researchgate.netscirp.orgsci-hub.se The reaction is typically carried out in refluxing propionic acid, open to the atmosphere, which allows for in situ air oxidation of the intermediate porphyrinogen (B1241876) to the final porphyrin. researchgate.netnih.govnih.govarkat-usa.org While straightforward, the Adler-Longo method often results in modest yields, typically in the range of 10-30%, and can produce tar-like byproducts that complicate purification. nih.govnih.gov

Variations of the Adler-Longo method have been explored to improve yields and simplify the process. These include the use of different carboxylic acids as solvents and the addition of oxidants to facilitate the conversion of the porphyrinogen. arkat-usa.org For instance, the use of a mixed solvent system of acetic acid and nitrobenzene (B124822) has been shown to be effective, with nitrobenzene acting as the oxidant. arkat-usa.org

Rothemund Synthesis Conditions

The Rothemund synthesis is one of the earliest methods developed for preparing porphyrins. researchgate.net It traditionally involves heating a mixture of an aldehyde and pyrrole in a sealed tube with pyridine (B92270) at high temperatures (around 220°C) for an extended period. nih.govresearchgate.net This method, however, is often characterized by low yields and harsh reaction conditions, limiting its applicability for many sensitive aldehydes. nih.govresearchgate.net The original Rothemund method for tetraphenylporphyrin (B126558) synthesis yielded only about 5-10%. nih.govresearchgate.net

Lindsey-Type Procedures and Advanced Modifications

The Lindsey synthesis represents a significant advancement in porphyrin synthesis, offering milder reaction conditions and often higher yields compared to the Adler-Longo and Rothemund methods. nih.govnih.gov This two-step, one-flask procedure is conducted at room temperature and involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation. nih.gov A key feature of the Lindsey method is the use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), in a chlorinated solvent like dichloromethane (B109758) under an inert atmosphere. arkat-usa.orgnih.gov This allows for the controlled formation of the porphyrinogen, which is then oxidized to the porphyrin using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govnih.gov

The Lindsey approach has been instrumental in the synthesis of a wide variety of meso-substituted porphyrins, including those with sterically hindered or sensitive functional groups that would not withstand the harsh conditions of the older methods. nih.govnih.gov Advanced modifications continue to be developed to further improve the efficiency and scope of this powerful synthetic tool. worldscientific.comnih.gov

| Synthetic Method | Typical Conditions | Advantages | Disadvantages | Yield (%) |

| Adler-Longo | Refluxing propionic acid, air oxidation researchgate.netnih.govnih.gov | One-step, simple setup nih.gov | High temperatures, byproduct formation nih.govnih.gov | 10-30 nih.gov |

| Rothemund | Sealed tube, pyridine, ~220°C nih.govresearchgate.net | Historical significance | Harsh conditions, low yields nih.govresearchgate.net | ~5-10 nih.govresearchgate.net |

| Lindsey | Room temperature, acid catalyst (e.g., TFA, BF₃·OEt₂), oxidation (e.g., DDQ) nih.govnih.govnih.gov | Mild conditions, higher yields, broad scope nih.govnih.gov | Two-step process, requires inert atmosphere nih.gov | 10-60 nih.gov |

Green Chemistry Approaches in Porphyrin Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of porphyrin synthesis, this has led to the exploration of solvent-free reactions and the use of more sustainable catalysts.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), has emerged as a promising green alternative to traditional solvent-based methods. nih.govrsc.org The synthesis of meso-tetrasubstituted porphyrins can be achieved through a two-step mechanochemical process: an acid-catalyzed condensation of an aldehyde and pyrrole by grinding, followed by an oxidation step. nih.govworldscientific.comworldscientific.com This solvent-free approach is a significant step towards a more sustainable synthesis of porphyrins. rsc.org

Research has shown that mechanochemical methods can produce yields comparable to solution-based syntheses, particularly the Lindsey method. nih.gov The technique has been successfully applied to a variety of aromatic aldehydes, including those with bulky substituents. nih.govnih.gov

Catalytic Methods for Porphyrin Formation

The development of catalytic methods for porphyrin synthesis is another area of active research aimed at improving efficiency and sustainability. Various catalysts have been investigated to promote the condensation and oxidation steps. For instance, certain clays (B1170129) have been found to catalyze the formation of porphyrin precursors. researchgate.net

Strategies for Meso-Substituent Modification and Functionalization

The modification of the meso-substituents of a pre-formed porphyrin, such as meso-Tetra(3-methylphenyl)porphine, is a powerful strategy for introducing new functionalities and creating complex molecular architectures. These post-synthetic modifications offer a versatile alternative to de novo synthesis, particularly for the creation of unsymmetrical and highly functionalized porphyrins.

Synthesis of Unsymmetrical Meso-Substituted Porphyrins (A₃- and ABCD-type)

The synthesis of unsymmetrical porphyrins, where the four meso-substituents are not identical, is crucial for developing molecules with directional properties for applications in areas like artificial photosynthesis and molecular electronics. The two primary approaches to creating these structures are mixed aldehyde condensation and post-synthetic modification of a symmetrical porphyrin.

A common method for producing A₃B-type porphyrins, where three meso-substituents are identical and one is different, is the mixed condensation of two different aldehydes with pyrrole. For example, the reaction of 3-methylbenzaldehyde (B113406) and another substituted benzaldehyde (B42025) in a 3:1 ratio with pyrrole can yield the desired A₃B porphyrin, alongside a statistical mixture of other porphyrin products (A₄, A₂B₂, AB₃, and B₄). The success of this method often depends on the careful control of reaction conditions and the ability to separate the desired product from the mixture, which can be challenging. mdpi.comnih.govresearchgate.net

A more controlled, albeit often more synthetically demanding, approach involves the stepwise synthesis from dipyrromethane precursors. For instance, a dipyrromethane can be condensed with an aldehyde to form a trans-A₂B₂ or an A₃B porphyrin with high regioselectivity. nih.govresearchgate.net These methods significantly reduce the complexity of the product mixture, simplifying purification.

The table below summarizes representative yields for the synthesis of unsymmetrical porphyrins using mixed aldehyde condensation.

| Porphyrin Type | Aldehyde 1 | Aldehyde 2 | Yield (%) | Reference |

| A₃B | p-Nitrobenzaldehyde | Pyrrole | 50 | mdpi.com |

| A₃B | p-Cyanobenzaldehyde | Benzaldehyde | 21 | mdpi.com |

Organometallic Methodologies for Porphyrin Functionalization

Organometallic chemistry provides a powerful toolkit for the functionalization of the porphyrin periphery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming new carbon-carbon bonds at the meso-positions of pre-functionalized porphyrins. nih.govacs.org For instance, a meso-brominated tolylporphyrin could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups. nih.gov This post-synthetic modification strategy allows for the introduction of a wide range of functional groups that might not be compatible with the conditions of porphyrin synthesis. nih.gov

Direct C-H activation is another emerging organometallic strategy for porphyrin functionalization. This approach avoids the need for pre-halogenation of the porphyrin ring, offering a more atom-economical route to functionalized porphyrins. Iridium and palladium catalysts have been shown to effectively catalyze the borylation and arylation of porphyrin C-H bonds. acs.org

The following table outlines common organometallic reactions used for porphyrin functionalization.

| Reaction | Catalyst | Substrate | Product | Reference |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Meso-bromoporphyrin | Meso-aryl/alkyl-porphyrin | nih.gov |

| Direct C-H Borylation | Iridium Catalyst | Porphyrin | Meso-borylated porphyrin | acs.org |

Post-Synthetic Peripheral Functionalization of Porphyrin Scaffolds

Beyond the meso-positions, the peripheral β-positions of the porphyrin macrocycle can also be functionalized post-synthetically. Electrophilic substitution reactions, such as nitration and halogenation, can introduce reactive handles onto the porphyrin core. For example, the nitration of a metalloporphyrin can be achieved using reagents like thallium(III) nitrate, yielding meso-nitroporphyrins that can be further transformed. nih.gov

The functionalization of the aryl groups at the meso-positions of meso-Tetra(3-methylphenyl)porphine represents another avenue for post-synthetic modification. For example, the methyl groups on the phenyl rings could potentially be brominated using N-bromosuccinimide (NBS) under radical conditions, introducing a reactive site for further derivatization.

Introduction of Amino-Functionalized Groups

Amino-functionalized porphyrins are of interest for a variety of applications, including their use as catalysts and for their ability to be conjugated to other molecules. A common route to meso-aminophenylporphyrins involves the reduction of the corresponding meso-nitrophenylporphyrins. Symmetrically substituted tetra-nitrophenylporphyrins can be synthesized via the condensation of the corresponding nitrobenzaldehyde with pyrrole, followed by reduction to the tetra-aminophenylporphyrin using a reducing agent such as tin(II) chloride. mdpi.com

For the synthesis of unsymmetrically substituted aminoporphyrins, a mixed aldehyde condensation can be employed, followed by reduction of the nitro group. Alternatively, a pre-formed porphyrin with a suitable leaving group can undergo nucleophilic substitution with an amine or azide (B81097), with the latter being subsequently reduced. For example, the reaction of a meso-tetra(pentafluorophenyl)porphyrin with sodium azide can lead to the substitution of a fluorine atom, which can then be reduced to an amino group. nih.gov

The following table summarizes a typical synthesis of an amino-functionalized porphyrin.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 5,10,15,20-meso-tetrakis(p-nitrophenyl) porphyrin | SnCl₂·2H₂O, HCl | 5,10,15,20-meso-tetrakis(p-aminophenyl) porphyrin | ~50 | mdpi.com |

Synthesis of Hydroxy and Methoxy (B1213986) Substituted Porphyrins

The introduction of hydroxy and methoxy groups onto the meso-phenyl rings of a porphyrin can significantly alter its solubility and electronic properties. The most direct method for synthesizing these compounds is through the acid-catalyzed condensation of the corresponding hydroxy- or methoxy-substituted benzaldehyde with pyrrole. nih.govrsc.org For example, meso-tetra(3-methoxyphenyl)porphine can be synthesized from 3-methoxybenzaldehyde (B106831) and pyrrole.

Hydroxylated porphyrins are often prepared by the deprotection of their methoxy-substituted precursors. A common reagent for the cleavage of methyl ethers is boron tribromide (BBr₃). nih.gov This allows for the synthesis and purification of the more stable methoxy derivative, followed by deprotection to yield the desired hydroxyporphyrin. nih.gov Alkaline hydrolysis of acetoxy-protected porphyrins is another viable route to hydroxyporphyrins. nih.gov

The table below outlines a typical deprotection reaction to yield a hydroxyporphyrin.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Methoxy-substituted porphyrin | BBr₃ | Hydroxy-substituted porphyrin | High | nih.gov |

| Acetoxy-substituted porphyrin | KOH/EtOH | Hydroxy-substituted porphyrin | 90 | nih.gov |

Synthesis of Multi-Porphyrin Architectures

The construction of multi-porphyrin architectures, where two or more porphyrin units are covalently or non-covalently linked, is a major area of research in supramolecular chemistry and materials science. These arrays are of interest for their potential applications in light-harvesting, energy transfer, and catalysis.

One strategy for creating these architectures involves the use of porphyrin building blocks with reactive functional groups that can be coupled together. For example, a hydroxyphenyl-substituted porphyrin, such as a derivative of meso-Tetra(3-methylphenyl)porphine, can be reacted with a multivalent scaffold, like a cyclophosphazene ring, to create hexa- and octaporphyrin arrays. nih.gov

Organometallic coupling reactions are also widely used to construct multi-porphyrin systems. The Suzuki-Miyaura coupling of a bromo-porphyrin with a borylated porphyrin can lead to the formation of directly linked porphyrin dimers and oligomers. acs.org Coordination chemistry offers another powerful approach, where porphyrins functionalized with donor ligands (e.g., pyridyl groups) can coordinate to metal ions to form self-assembled multi-porphyrin arrays.

Preparation of Porphyrin Nanowire Bundles

Porphyrin nanowire bundles using meso-Tetra(3-methylphenyl)porphine have been synthesized, demonstrating notable properties for applications such as photoconductivity and photodynamic therapy. frontierspecialtychemicals.com The formation of these nanostructures is typically achieved through self-assembly, a process driven by non-covalent interactions between the porphyrin molecules. rsc.org

A common method for preparing these nanowire bundles involves dissolving the porphyrin in a suitable solvent system and then inducing precipitation or aggregation under controlled conditions. This process allows the porphyrin molecules to organize into well-defined, one-dimensional structures. The methyl groups at the meta-position of the phenyl rings influence the packing and intermolecular interactions, guiding the formation of the desired nanowire morphology. These bundles exhibit efficient photoconductivity and photoemission, properties that are crucial for their potential use in nanoelectronic devices and as photosensitizers. frontierspecialtychemicals.com

Synthesis of Tetra-Porphyrin Tubes and Cages

The synthesis of hollow porphyrin nanotubes and molecular cages represents a significant advancement in creating nanostructures with defined cavities and high surface areas. These architectures are typically formed through the self-assembly of specifically designed porphyrin precursors, known as tectons. frontiersin.orgnih.gov This process is governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, and π-π stacking. frontiersin.org

While the direct synthesis of tetra-porphyrin tubes and cages using meso-Tetra(3-methylphenyl)porphine is not extensively documented in the reviewed literature, the general principles of forming such structures are well-established with other meso-substituted porphyrins. For instance, photoresponsive porphyrin nanotubes have been successfully prepared by the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and a tin(IV) meso-tetra(4-pyridyl)porphyrin. frontiersin.orgnih.gov These tubular structures can have inner diameters ranging from 7 to 15 nm and lengths from 0.4 to 0.8 μm. frontiersin.org

Furthermore, complex molecular cages can be constructed through coordination-driven self-assembly, where porphyrins functionalized with coordinating groups act as building blocks. researchgate.net These strategies often involve the use of metal ions to direct the assembly of the porphyrin units into discrete, porous cages. researchgate.net The synthesis of such intricate structures highlights the versatility of porphyrin macrocycles in supramolecular chemistry.

Conjugation with Carbon Nanoallotropes (e.g., Fullerenes, Carbon Nanotubes, Graphene)

The integration of porphyrins with carbon nanoallotropes like fullerenes, carbon nanotubes (CNTs), and graphene has led to the development of advanced hybrid materials with enhanced electronic and photophysical properties. The primary mechanism for this conjugation is non-covalent functionalization, driven by strong π-π stacking interactions between the extended π-system of the porphyrin macrocycle and the sp²-hybridized carbon surface of the nanoallotrope. arxiv.orgacs.orgrsc.org

This non-covalent approach is advantageous as it preserves the intrinsic electronic properties of both the porphyrin and the carbon nanostructure. acs.org Theoretical and experimental studies on similar molecules, such as free-base tetraphenylporphyrin (TPP), have shown significant binding energies when physisorbed onto CNTs and graphene. arxiv.org For graphene, this interaction can be particularly strong, leading to stable hybrids and inducing n-type doping in the graphene sheet without disrupting its structure. arxiv.org

The process typically involves mixing a solution of the porphyrin with a dispersion of the carbon nanoallotrope. The self-assembly is spontaneous, resulting in the porphyrin molecules decorating the surface of the fullerene, CNT, or graphene sheet. acs.orgsit.edu.cn The resulting conjugates exhibit efficient charge transfer and have potential applications in biosensing, catalysis, and energy conversion. acs.org While specific studies on meso-Tetra(3-methylphenyl)porphine are not detailed, the fundamental principles of π-π interaction make it a suitable candidate for forming stable conjugates with various carbon nanoallotropes. arxiv.orgresearchgate.net

Interactive Data Table: Porphyrin-Based Nanostructures

| Nanostructure Type | Key Synthetic Strategy | Typical Precursors | Driving Forces |

|---|---|---|---|

| Nanowire Bundles | Self-assembly upon precipitation | meso-Tetra(3-methylphenyl)porphine | π-π stacking, van der Waals forces |

| Nanotubes | Self-assembly of tectons | meso-tetra(4-sulfonatophenyl)porphyrin, Sn(IV) meso-tetra(4-pyridyl)porphyrin | Electrostatic interactions, π-π stacking frontiersin.org |

| Coordination Cages | Metal-directed self-assembly | Porphyrins with coordinating functional groups | Coordination bonds, π-π stacking researchgate.net |

| Carbon Nanoallotrope Conjugates | Non-covalent functionalization | Tetraphenylporphyrin analogues | π-π stacking interactions arxiv.orgacs.org |

Iii. Advanced Spectroscopic and Computational Characterization of Meso Tetra 3 Methylphenyl Porphine

Spectroscopic Probing of Electronic and Molecular Structure

Spectroscopic methods are powerful tools for elucidating the electronic transitions, excited-state dynamics, and structural characteristics of porphyrin-based molecules.

UV-Vis absorption spectroscopy is a cornerstone technique for characterizing the electronic properties of porphyrins. The spectra are dominated by two main features: the intense Soret band in the near-UV region and the weaker Q-bands in the visible region. These bands arise from π-π* transitions within the porphyrin macrocycle. ionicviper.org

The UV-Vis spectrum of meso-tetra(3-methylphenyl)porphine, like other meso-tetra-aryl porphyrins, exhibits a characteristic pattern. The Soret band, also known as the B-band, is a strong absorption typically found around 420 nm. researchgate.net It corresponds to a transition from the ground state (S₀) to the second excited singlet state (S₂). nih.gov In addition to the Soret band, a series of less intense absorptions, known as Q-bands, appear at longer wavelengths in the visible region of the spectrum. ionicviper.orgresearchgate.net For free-base porphyrins, which have D₂h symmetry, four Q-bands are typically observed due to the splitting of the first excited singlet state (S₁). ionicviper.org These bands represent transitions from the ground state to vibrational sub-levels of the S₁ state. jhuapl.edu The position and intensity of both Soret and Q-bands are sensitive to the solvent environment and the nature of the meso-substituents.

Table 1: Representative UV-Vis Absorption Data for meso-Tetra-Aryl Porphyrins in Different Solvents

| Porphyrin Derivative | Solvent | Soret Band (nm) | Q-Bands (nm) |

| meso-tetra(4-pyridylvinylphenyl)porphyrin | Acetonitrile | 417 | 512, 546, 587, 643 |

| meso-tetra(4-pyridylvinylphenyl)porphyrin-Ru complex | Acetonitrile | 416 | 512, 555, 592, 647 |

| meso-tetraphenylporphyrin | Chloroform | 417.89 | 519.12, 555.69, 593.69, 650.27 |

| meso-tetraphenylporphyrin | Hexane | 418.71 | 515.31, 551.59, 593.62, 650.13 |

This table presents a selection of data for illustrative purposes. The exact peak positions for meso-tetra(3-methylphenyl)porphine may vary.

The protonation of the inner nitrogen atoms of the porphyrin core significantly alters the electronic structure and, consequently, the absorption spectrum. nih.gov Upon addition of acid, the four Q-bands of the free-base porphyrin typically coalesce into two bands, and both the Soret and Q-bands exhibit a red shift (a shift to longer wavelengths). researchgate.netresearchgate.net This change is attributed to the increased symmetry of the dicationic species (from D₂h to D₄h) and the disruption of the π-system, leading to non-planar conformations. ionicviper.orgnih.gov The extent of the spectral shift can be influenced by the nature of the meso-substituents. For instance, electron-donating groups can affect the basicity of the porphyrin core and the degree of π-electron donation to the macrocycle, thereby influencing the position of the absorption bands of the protonated species. researchgate.net In some cases, protonation of peripheral groups, if present, can also induce spectral changes. researchgate.net

Porphyrin aggregation, the self-assembly of individual porphyrin molecules, leads to distinct changes in the UV-Vis absorption spectrum. The formation of aggregates can cause broadening, splitting, and shifting of the Soret band. researchgate.netresearchgate.net These spectral changes are explained by exciton (B1674681) coupling theory. The formation of "H-aggregates" (face-to-face arrangement) typically results in a blue shift of the Soret band, while "J-aggregates" (edge-to-edge arrangement) lead to a red shift. researchgate.net The tendency of porphyrins to aggregate is influenced by factors such as solvent polarity, concentration, and pH. researchgate.net For example, in mixed solvent systems like THF-water, increasing the water content can promote aggregation due to hydrophobic interactions. nih.gov The study of these spectral changes provides valuable information on the intermolecular interactions and self-organization properties of meso-tetra(3-methylphenyl)porphine.

Fluorescence spectroscopy provides insights into the radiative decay processes from the excited singlet state of meso-tetra(3-methylphenyl)porphine.

Free-base porphyrins, including meso-tetra(3-methylphenyl)porphine, typically exhibit two main fluorescence emission bands. researchgate.net These emissions originate from the first excited singlet state (S₁) to the ground state (S₀). The higher energy emission band corresponds to the 0-0 transition (Qx(0,0)), while the lower energy band is a vibronic satellite (Qx(0,1)). nih.gov The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is an important parameter that reflects the efficiency of the fluorescence process. The ΦF value is influenced by the molecular structure, solvent, and temperature. For instance, the introduction of certain substituents at the meso-positions can alter the fluorescence quantum yield. worldscientific.com The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another key parameter that characterizes the excited-state dynamics. worldscientific.com

Table 2: Illustrative Fluorescence Data for meso-Tetra-Aryl Porphyrins

| Porphyrin Derivative | Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) |

| meso-tetra-p-(di-p-phenylamino)phenylporphyrin | Toluene (B28343) | 440 | 667, 730 | 0.12 |

| meso-tetraphenylporphyrin | Toluene | - | - | 0.11 |

| N-confused 5,10,15,20-tetra(o-methoxyphenyl)porphyrin (Isomer A) | DCM | - | - | 0.045 |

Note: This table provides representative data for related porphyrin compounds. The specific values for meso-tetra(3-methylphenyl)porphine will depend on the experimental conditions.

Fluorescence Spectroscopy and Excited-State Dynamics

Quenching Mechanisms and Electron Transfer Processes

The fluorescence of porphyrins, including meso-tetra(3-methylphenyl)porphine, can be diminished or "quenched" through various mechanisms. One significant pathway involves the formation of non-fluorescent or weakly fluorescent aggregates, such as dimers or oligomers. researchgate.net In these associated forms, the close proximity of the porphyrin units can lead to faster deactivation of excited states, partly due to a smaller energy gap between the ground and excited states compared to the monomeric form. researchgate.net

Electron transfer is a critical process governing the quenching of porphyrin fluorescence and is fundamental to their application in photodynamic therapy and photocatalysis. nih.govnih.gov Porphyrin photosensitizers can generate highly reactive oxygen species through two primary pathways upon photoexcitation. In Type I mechanisms, the excited porphyrin engages in electron transfer with a substrate molecule to form radical ions. nih.gov In Type II mechanisms, energy transfer occurs from the excited triplet state of the porphyrin to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂). nih.govnih.gov

Studies on related porphyrin systems demonstrate that interactions with other molecules can facilitate quenching via electron transfer. For instance, meso-tetrakis(p-sulfonatophenyl)porphyrin (TPPS) can inject an electron from its excited state into the conduction band of titanium dioxide (TiO₂), leading to effective fluorescence quenching. researchgate.net The quenching process can be categorized as either dynamic (collisional) or static (formation of a ground-state complex). The nature of the quenching can often be determined by analyzing the relationship between quencher concentration and fluorescence intensity, typically using a Stern-Volmer plot. A linear plot is often indicative of a single quenching mechanism, such as static quenching through ground-state complex formation. researchgate.net Furthermore, the efficiency of these electron transfer processes is central to the function of porphyrin-based materials in photocatalysis, where they are used to accelerate the separation and migration of photogenerated electron-hole pairs. nih.govacs.org

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy provides direct measurement of the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This technique is exceptionally sensitive to the porphyrin's microenvironment and its interactions with other species. nih.gov

For example, studies on meso-tetraphenylporphine tetrasulphonate (TPPS₄), a structurally related water-soluble porphyrin, have shown that its fluorescence lifetime is highly dependent on pH. The unprotonated species exhibits a fluorescence decay time of 11.4 nanoseconds (ns), whereas the dicationic form, which is protonated on the inner nitrogen atoms and prevalent in acidic environments, has a much shorter lifetime of 3.5 ns. nih.gov This significant difference allows for the use of time-resolved fluorescence to probe the local pH of the porphyrin's surroundings. nih.gov

Furthermore, the formation of porphyrin aggregates, such as dimers, also leads to a substantial reduction in the fluorescence lifetime compared to the monomeric species. researchgate.net This shortening of the excited-state duration in associates is a key factor in the concentration-dependent quenching observed in many porphyrin solutions. researchgate.net Time-resolved fluorescence is therefore an indispensable tool for distinguishing between different porphyrin species (e.g., monomers, dimers, protonated forms) in solution and for investigating the kinetics of quenching processes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of meso-tetra(3-methylphenyl)porphine, providing definitive information on its molecular structure, purity, and dynamic behavior in solution.

The highly symmetric nature of meso-tetra-arylporphyrins results in relatively simple and diagnostic NMR spectra. ulisboa.pt The ¹H NMR spectrum of a free-base porphyrin like meso-tetra(3-methylphenyl)porphine is characterized by several distinct regions, a direct consequence of the powerful diamagnetic ring current generated by the 18 π-electron aromatic system. ulisboa.pt

Inner N-H Protons: The two protons on the internal pyrrole (B145914) nitrogens are located deep within the shielding cone of the ring current, causing them to appear at an exceptionally high-field chemical shift, typically between -2.7 and -3.0 ppm. ulisboa.ptrsc.org

Pyrrole β-Protons: The eight protons on the periphery of the pyrrole rings are strongly deshielded by the ring current and appear as a sharp singlet far downfield, usually around 8.8-8.9 ppm. rsc.org

Phenyl Protons: The protons on the four meta-tolyl groups are also deshielded, though to a lesser extent than the β-protons, and exhibit characteristic splitting patterns in the aromatic region (approx. 7.5-8.3 ppm). The methyl protons of the tolyl groups would appear as a singlet in the typical alkyl region (approx. 2.5 ppm).

¹³C NMR spectroscopy complements the ¹H NMR data, providing a map of the carbon skeleton. rsc.org The signals for the different carbon atoms (meso, α-pyrrole, β-pyrrole, and phenyl carbons) appear at distinct chemical shifts, allowing for unambiguous structural confirmation. rsc.orgrsc.org The purity of a sample can be readily assessed, as impurities would give rise to additional, unassignable peaks in the spectra. ulisboa.pt

Table 1: Representative NMR Chemical Shifts (ppm) for Tetraphenylporphyrin (B126558) (TPP) in CDCl₃ (as a reference for meso-Tetra(3-methylphenyl)porphine)

| Assignment | ¹H NMR Chemical Shift (δ/ppm) | ¹³C NMR Chemical Shift (δ/ppm) |

| Inner N-H | -2.77 (s, 2H) rsc.org | N/A |

| β-Pyrrole H | 8.90 (s, 8H) rsc.org | 131.5 rsc.org |

| Phenyl H (ortho) | 8.26 (d, 8H) rsc.org | 134.60 rsc.org |

| Phenyl H (meta/para) | 7.77-7.84 (m, 12H) rsc.org | 126.73 / 127.75 rsc.org |

| C-meso | N/A | 120.18 rsc.org |

| C-α (pyrrole) | N/A | ~145-147 |

| C-ipso (phenyl) | N/A | 142.20 rsc.org |

Note: The presence of the methyl group at the 3-position of the phenyl rings in meso-tetra(3-methylphenyl)porphine will introduce an additional signal for the methyl protons (~2.5 ppm) and its corresponding carbon in the ¹³C spectrum, and will alter the splitting patterns and chemical shifts of the other phenyl protons compared to the parent TPP.

NMR is a powerful tool for studying the dynamic behavior and non-covalent interactions of porphyrins. Conformational changes, such as the puckering or buckling of the porphyrin macrocycle, can be monitored by NMR. For example, the protonation of the inner nitrogen atoms to form a dication forces the macrocycle to deform significantly to accommodate the four inner protons, a change that is clearly reflected in the chemical shifts of the ¹H and ¹³C spectra. rsc.org

The ability of porphyrins to act as hosts for various guest molecules can also be investigated in detail. NMR is frequently used to study the binding of porphyrins to biological macromolecules like DNA. The interaction mode, such as intercalation (where the porphyrin slides between the base pairs of the DNA) versus external groove binding, can be differentiated. nih.govresearchgate.net These interactions cause noticeable shifts in the NMR signals of both the porphyrin (the guest) and the DNA (the host), particularly in ³¹P NMR spectra of the DNA backbone. nih.gov Similarly, porphyrins can act as hosts for smaller molecules, and these host-guest interactions can be characterized by changes in the NMR spectra upon complex formation. capes.gov.br

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for structural confirmation. The IR spectrum of meso-tetra(3-methylphenyl)porphine displays several key absorption bands corresponding to the vibrations of its constituent functional groups. nih.gov

N-H Vibrations: A key feature in the spectrum of the free-base porphyrin is the N-H stretching vibration, typically found in the region of 3300-3320 cm⁻¹. A band corresponding to out-of-plane N-H deformation (γ(NH)) is also prominent, often around 799 cm⁻¹. This band's intensity notably decreases or disappears upon metallation of the porphyrin core, making it a useful diagnostic marker. nih.govresearchgate.net

C-H Vibrations: Aromatic C-H stretching from the phenyl and pyrrole groups is observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Macrocycle Vibrations: The complex vibrations of the porphyrin macrocycle, including C=C and C=N stretching, give rise to a series of bands in the 1000-1600 cm⁻¹ fingerprint region. nih.gov

Computational methods are often paired with experimental IR spectroscopy to perform a detailed vibrational analysis, allowing for the precise assignment of each observed band to a specific molecular motion. nih.gov

Table 2: Characteristic IR Absorption Bands for meso-Tetra-arylporphyrins

| Wavenumber (cm⁻¹) | Vibrational Assignment | Notes |

| ~3315 | N-H Stretch | Present in free-base porphyrin; disappears upon metallation. researchgate.net |

| ~3050 | Aromatic C-H Stretch | From phenyl and pyrrole rings. |

| ~2920 | Aliphatic C-H Stretch | From the methyl groups on the phenyl rings. |

| ~1470 | Pyrrole Ring Vibration | C=C stretching modes. |

| ~1000 | In-plane Pyrrole Deformation | |

| ~799 | N-H Out-of-Plane Bend (γ(NH)) | Intense band in free-base; disappears upon metallation. nih.gov |

| ~730 | C-H Out-of-Plane Bend | From phenyl rings. |

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of meso-tetra(3-methylphenyl)porphine. The compound has a molecular formula of C₄₈H₃₈N₄, which corresponds to a precise monoisotopic mass and an average molecular weight of approximately 670.84 g/mol . frontierspecialtychemicals.comscbt.com

Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed for porphyrin analysis because they can generate intact molecular ions with minimal fragmentation. nih.govscielo.br In a typical mass spectrum, meso-tetra(3-methylphenyl)porphine will be observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 671.85. The high-resolution mass spectrum would show this peak with a specific value that can be used to confirm the elemental formula to within a few parts per million, providing unequivocal evidence of the compound's identity and purity. scielo.br

X-ray Crystallography and Structural Analysis

The central porphyrin core is a key determinant of the molecule's properties. In a related meso-substituted porphyrin, meso-tetra(4-hydroxy-3-methoxyphenyl)porphyrin, the porphyrin central core was found to be nearly planar, with a root-mean-square (r.m.s.) deviation of the fitted atoms of 0.045 Å. nih.gov The largest deviation from this average plane for a single atom was observed for a nitrogen atom (N1) at 0.1057 (13) Å. nih.gov The substituent benzene (B151609) rings in this molecule were observed to make dihedral angles of 70.37 (4)° and 66.95 (4)° with respect to the porphyrin core plane. nih.gov

In another study on tetra-(4-N-methylpyridyl) porphin, the central core was also determined to be planar, with the N-methylpyridyl groups inclined at angles of 66-72 degrees to this plane. nih.gov These findings highlight a common structural motif where the meso-aryl groups are significantly tilted relative to the porphyrin plane.

| Parameter | Value | Reference |

|---|---|---|

| R.M.S. Deviation of Core Atoms | 0.045 Å | nih.gov |

| Maximum Atomic Deviation from Plane (N1) | 0.1057 (13) Å | nih.gov |

| Dihedral Angle of Substituent Ring 1 | 70.37 (4)° | nih.gov |

| Dihedral Angle of Substituent Ring 2 | 66.95 (4)° | nih.gov |

The supposedly planar porphyrin macrocycle can exhibit significant out-of-plane and in-plane distortions. These distortions, such as ruffling and waving, are influenced by factors like peripheral substituents and the crystalline environment. Studies on meso-halogenated porphyrins have shown that the type of halogen substituent can induce conformational distortion of the porphyrin core. nih.gov The size and electronegativity of the halogens are significant factors in the degree of this distortion. nih.gov

For instance, in a series of meso-thienyl porphyrins, the extent of displacement of the β-pyrrole carbons in a nonplanar (saddle) conformation was as high as ± 0.422 Å. researchgate.net This indicates a substantial deviation from planarity. While specific data for meso-tetra(3-methylphenyl)porphine is not detailed in the provided results, the principles from related structures suggest that the methylphenyl groups will induce their own characteristic distortions.

The substituents at the meso positions play a crucial role in directing how the porphyrin molecules arrange themselves in the solid state. These noncovalent interactions, including hydrogen bonding, C-H-π, and π-π interactions, are fundamental to crystal engineering. tandfonline.com The nature of the substituents on the meso-phenyl rings strongly influences the packing modes and can lead to different crystalline phases. tandfonline.com

Theoretical and Computational Studies

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the electronic structure, molecular geometry, and dynamic behavior of porphyrin systems.

Density Functional Theory (DFT) has become a standard method for investigating the properties of porphyrins. DFT calculations have been employed to study the influence of meso-phenyl substitution on the geometric and electronic structure of free base porphyrins. researchgate.net These studies indicate that meso-phenyl substitution can lead to significant in-plane distortion of the porphyrin ring, while the out-of-plane distortion may be negligible in some cases. researchgate.net

DFT has also been used to determine the structure of halogenated porphyrins, providing a way to predict their conformation with a high degree of accuracy, which is particularly useful for molecules that are difficult to crystallize. nih.gov Furthermore, DFT and Time-Dependent DFT (TDDFT) have been applied to understand the electronic absorption spectra of meso-substituted porphyrins, such as meso-tetrakis(4-hydroxyphenyl)porphyrin, and how factors like deprotonation affect their electronic structure. chemrxiv.org These calculations help to elucidate the nature of the frontier molecular orbitals, which are crucial for the photophysical properties of the molecule. chemrxiv.org

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometric and Electronic Structure | Meso-phenyl substitution induces in-plane distortion. | researchgate.net |

| DFT | Conformational Prediction | Accurately predicts the conformation of halogenated porphyrins. | nih.gov |

| DFT/TDDFT | Electronic Absorption Spectra | Explains spectral shifts based on changes in frontier molecular orbitals. | chemrxiv.org |

Molecular dynamics (MD) simulations and other computational modeling techniques are used to explore the interactions and conformational flexibility of porphyrins. These methods can model how porphyrins interact with other molecules, such as DNA, and how they aggregate in solution. nih.govresearchgate.net For instance, computational studies have been performed on the interaction of tetracationic porphyrins with DNA, revealing preferences for different binding modes depending on the DNA sequence. researchgate.net

Molecular modeling has also been used to investigate the aggregation of porphyrins like meso-tetra(4-sulfonatophenyl) porphine (B87208) (TPPS4). rsc.org By simulating small clusters, researchers can gain insight into the molecular packing and the origins of the larger aggregated structures, such as nanotubes, that these molecules can form. rsc.org These computational approaches are essential for understanding the dynamic behavior of porphyrins in various environments, which is critical for their application in areas like photodynamic therapy and materials science.

Theoretical-Experimental Approaches in Spectroscopic Property Investigations

The investigation of the spectroscopic properties of meso-Tetra(3-methylphenyl)porphine is significantly enhanced by a synergistic approach that combines experimental measurements with high-level theoretical calculations. This dual methodology provides a deeper understanding of the molecule's electronic structure and its influence on the observed spectra. Techniques such as UV-visible absorption spectroscopy provide empirical data, which are then interpreted and rationalized using computational models, most notably those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

The core of this approach lies in the ability of computational chemistry to model the behavior of electrons within the porphyrin macrocycle. DFT is employed to determine the molecule's optimized ground-state geometry and the energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Following this, TD-DFT calculations are used to predict the electronic absorption spectrum by simulating the transitions of electrons from occupied to unoccupied orbitals upon light absorption.

A critical aspect of these investigations is the validation of the computational method against experimental results. The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional (e.g., B3LYP, CAMY-B3LYP) and the basis set. nih.govresearchgate.net Researchers often test different functionals to find the one that best reproduces the experimental absorption wavelengths. nih.gov For instance, studies on related tetraphenylporphyrins have shown that hybrid functionals like B3LYP can provide a good description of the key spectral features. nih.gov Furthermore, incorporating the effects of the solvent in the calculations, often through a Polarizable Continuum Model (PCM), is crucial for achieving quantitative agreement with spectra recorded in solution. researchgate.netnih.gov

Experimental UV-visible spectroscopy of meso-Tetra(3-methylphenyl)porphine in a neutral solvent like toluene reveals the characteristic porphyrin absorption profile, which is dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. nova.edu These absorptions correspond to π-π* electronic transitions within the porphyrin macrocycle. Upon protonation of the inner nitrogen atoms with a strong acid, a distinct shift in these bands is observed, confirming the formation of the dication species. nova.edu

The table below summarizes typical experimental absorption maxima for the free-base and dicationic forms of meso-Tetra(3-methylphenyl)porphine.

Table 1: Experimental UV-vis Absorption Maxima (λmax) for meso-Tetra(3-methylphenyl)porphine.

| Species | Solvent System | Soret Band (nm) | Q Bands (nm) | Reference |

|---|---|---|---|---|

| Free Base | Toluene | 418 | 514, 549, 592, 648 | nova.edu |

| Dication | Toluene/Trifluoroacetic Acid | 442 | 650 | nova.edu |

Theoretical calculations are then used to assign these experimental bands to specific electronic transitions. The Gouterman four-orbital model serves as a foundational concept, explaining the Soret and Q bands as arising from transitions between two HOMOs (a1u, a2u) and a pair of degenerate LUMOs (eg). TD-DFT calculations provide a more detailed picture, quantifying the contribution of different orbital-to-orbital transitions for each absorption band. For example, the intense Soret band is primarily due to a transition where the orbital contributions add constructively, while the weaker Q bands result from transitions where they partially cancel. nih.gov

The following table illustrates how a typical comparison between experimental data and TD-DFT calculated values would be presented, demonstrating the predictive power and interpretative value of the computational approach.

Table 2: Illustrative Comparison of Experimental and TD-DFT Calculated Absorption Wavelengths (λmax) for Free-Base meso-Tetra(3-methylphenyl)porphine.

| Band | Experimental λmax (nm) | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Primary Orbital Transition(s) |

|---|---|---|---|---|

| Qy(1,0) | 648 | 652 | 0.03 | HOMO → LUMO+1 |

| Qy(0,0) | 592 | 595 | 0.02 | HOMO → LUMO |

| Qx(1,0) | 549 | 553 | 0.08 | HOMO-1 → LUMO+1 |

| Qx(0,0) | 514 | 519 | 0.10 | HOMO-1 → LUMO |

| Soret (B) | 418 | 420 | 1.85 | HOMO → LUMO, HOMO-1 → LUMO+1 |

By correlating the calculated electronic transitions with the experimental spectrum, researchers can confidently assign each feature and understand how the methyl substituents on the phenyl rings subtly modulate the electronic structure compared to unsubstituted tetraphenylporphyrin. This combined theoretical-experimental framework is indispensable for a precise and comprehensive characterization of the photophysical properties of meso-Tetra(3-methylphenyl)porphine.

Iv. Coordination Chemistry and Metalloporphyrin Derivatives of Meso Tetra 3 Methylphenyl Porphine

Synthesis and Characterization of Metal Complexes

The formation of metalloporphyrins from the free base ligand is a cornerstone of porphyrin chemistry. The process generally involves the reaction of the porphyrin with a metal salt, which displaces the two inner hydrogen atoms to form a stable complex.

The synthesis of transition metal complexes of meso-tetra-aryl-porphyrins is a well-established procedure. wikipedia.orgresearchgate.net Typically, the free base porphyrin, H₂T(3-MePh)P, is reacted with a salt of the desired metal in a high-boiling point solvent. Common methods often involve refluxing the porphyrin with a metal acetate (B1210297) or metal chloride salt in solvents like N,N-dimethylformamide (DMF) or chloroform. tu.ac.thias.ac.innih.gov The reaction progress can be easily monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free base and the appearance of the two-band spectrum typical of a metalloporphyrin. ias.ac.in

Cobalt (Co) : Cobalt porphyrins can be synthesized in both Co(II) and Co(III) oxidation states. The insertion of Co(II) is typically achieved by reacting the porphyrin with cobalt(II) acetate in a refluxing solvent. wikipedia.org The resulting Co(II) complex can be subsequently oxidized to a Co(III) species. For example, reacting a Co(II) porphyrin with hydrochloric acid can yield the corresponding Co(III) chloride complex. nih.gov

Copper (Cu) : Copper(II) insertion is readily accomplished by refluxing the free base porphyrin with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like DMF. tu.ac.thnih.gov The reaction is generally efficient and results in high yields of the stable Cu(II) porphyrinate. ias.ac.in

Zinc (Zn) : Zinc(II) complexes are among the most common and easily prepared metalloporphyrins due to the straightforward insertion and the diamagnetic nature of the d¹⁰ Zn(II) ion, which simplifies characterization by NMR spectroscopy. Standard conditions involve reacting the porphyrin with zinc(II) acetate in a refluxing solvent mixture, often containing pyridine (B92270) to facilitate the reaction. nih.gov

Tin (Sn) : Tin(IV) porphyrins are typically synthesized using tin(II) chloride as the metal source. The Sn(II) ion is inserted into the porphyrin core and is subsequently oxidized to the more stable Sn(IV) state. The resulting complex is an out-of-plane metalloporphyrin, often featuring two axial ligands, such as chloride ions, to satisfy the coordination requirements of the Sn(IV) center.

Manganese (Mn) : Manganese(III) porphyrins are commonly prepared by reacting the free base with manganese(II) salts, often followed by aerial oxidation to the stable Mn(III) state. The synthesis of [Mn(TPP)Cl], a related compound, involves using MnCl₂ as the metal source. These Mn(III) complexes are paramagnetic and typically exhibit a "hyper" type electronic spectrum. researchgate.net

The characterization of these newly formed metalloporphyrins relies on a suite of analytical techniques. Mass spectrometry confirms the molecular weight, while IR spectroscopy can show the disappearance of the N-H stretch of the free base. UV-Visible and NMR spectroscopy are particularly powerful for confirming metal insertion and probing the structure of the resulting complex. tu.ac.thutrgv.edu

Many metalloporphyrins can coordinate additional ligands in the axial positions, perpendicular to the porphyrin plane. This axial coordination is crucial in modulating the electronic structure, redox potential, and reactivity of the metal center. The ability to bind axial ligands depends on the specific metal ion, its oxidation state, and its size.

For instance, square planar d⁸ Ni(II) porphyrins are typically low-spin and four-coordinate, but the addition of strong-field axial ligands like ammonia (B1221849) can induce a shift to a high-spin, six-coordinate state. nih.gov In contrast, Zn(II) porphyrins readily coordinate one axial ligand to form five-coordinate, square-pyramidal geometries. nih.gov The coordination of even a weak ligand like water can occur, and its presence can be confirmed by crystallography. nih.gov

Iron porphyrins exhibit particularly rich axial coordination chemistry. Ferrous [Fe(II)] porphyrins are often five- or six-coordinate with ligands such as imidazoles or pyridines. wikipedia.org The nature of these axial ligands has a profound effect on the electronic properties and catalytic activity of the iron center. escholarship.org Studies on iron tetraphenylporphyrin (B126558) have shown that strong complexation with imidazole-based ligands can significantly alter the porphyrin's UV-Vis spectrum and positively shift its reduction potential. escholarship.org The orientation of these axial ligands can also be controlled through steric interactions with the porphyrin's peripheral substituents. nih.gov

The effect of axial ligation is readily observed in the UV-Vis spectrum, where coordination can cause shifts in the Soret and Q bands. escholarship.orgacs.org

Electronic and Structural Effects of Metalation

The insertion of a metal ion into the porphyrin core is not a simple substitution but a fundamental alteration of the macrocycle's structure and electronic landscape.

While the free base porphyrin macrocycle is relatively planar, the introduction of a metal center can induce significant conformational distortions. The extent and type of this distortion depend on the size of the metal ion and its coordination preferences (including the presence of axial ligands). nih.govbeilstein-journals.org

Common non-planar distortions include:

Ruffling (ruf) : A twisting of the pyrrole (B145914) rings alternately up and down relative to the mean plane.

Saddling (sad) : An alternate tilting of the pyrrole rings up and down.

Doming (dom) : Where the metal atom is displaced from the N₄ plane, pulling the pyrrole rings with it.

Waving (wav) : An out-of-plane displacement of two opposite pyrrole rings. researchgate.net

For example, the insertion of a Ni(II) ion into a meso-substituted porphyrin can lead to a ruffled conformation. nih.govbeilstein-journals.org Crystal structures of metalloporphyrins often reveal that the metal ion is displaced from the mean plane of the four coordinating nitrogen atoms (the N₄ plane). For a Zn(II) aqua complex, the zinc center was found to lie 0.32 Å above the porphyrin plane, while an Fe(III) chloride complex showed a displacement of 0.50 Å. nih.gov These out-of-plane distortions are a direct consequence of the steric and electronic requirements of the central metal and its axial ligands.

| Metal Complex Example | Metal Ion | Primary Distortion | Metal Displacement from N₄ Plane (Å) | Reference |

|---|---|---|---|---|

| [Ni(TPPBr)] | Ni(II) | Ruffled | Not specified | nih.govbeilstein-journals.org |

| [Zn(porphyrin)(H₂O)] | Zn(II) | Doming | 0.320 | nih.gov |

| [Fe(porphyrin)Cl] | Fe(III) | Doming | 0.499 | nih.gov |

Metalation fundamentally alters the electronic structure of the porphyrin. The process involves the porphyrin acting as a dianionic ligand, donating electron density to the metal center, which behaves as a Lewis acid. ias.ac.in This interaction modifies the energy levels of the porphyrin's frontier molecular orbitals (HOMO and LUMO). nih.gov

The nature of the incorporated metal ion dictates the spin state of the resulting complex.

Zn(II) : With a d¹⁰ electronic configuration, zinc porphyrins are diamagnetic (low-spin). nih.gov

Cu(II) : Having a d⁹ configuration, copper(II) porphyrins are paramagnetic with one unpaired electron (S=1/2). nih.gov

Ni(II) : The d⁸ Ni(II) ion can exist in either a diamagnetic low-spin (S=0) state, typically in a four-coordinate square planar geometry, or a paramagnetic high-spin (S=1) state in a six-coordinate octahedral geometry. nih.gov The equilibrium between these spin states can be influenced by temperature, solvent, and the presence of coordinating axial ligands. nih.gov

Mn(III) : This d⁴ ion typically forms high-spin (S=2) complexes. researchgate.net

Co(II)/Co(III) : Cobalt porphyrins exhibit complex spin-state chemistry. Co(II) (d⁷) is typically low-spin (S=1/2), while Co(III) (d⁶) is generally low-spin (S=0) and diamagnetic.

These changes in spin state and electronic configuration are central to the diverse functions of metalloporphyrins in areas such as catalysis and biomimicry.

The electronic changes upon metalation are most dramatically observed in the UV-Vis absorption spectrum. The spectrum of the free base porphyrin, which has D₂h symmetry, is characterized by an intense Soret (or B) band near 420 nm and four weaker Q-bands in the 500-700 nm region. researchgate.netrsc.org

Upon insertion of a metal, the symmetry of the macrocycle often increases to D₄h. researchgate.net This increased symmetry simplifies the electronic spectrum, causing the four Q-bands to collapse into two. The resulting spectrum shows the intense Soret band and typically two Q-bands, often labeled as the α and β bands. researchgate.netias.ac.in The exact positions and intensities of these bands are sensitive to the central metal, its oxidation state, and any axial ligands. acs.orgresearchgate.net

| Compound | Soret Band (nm) | Q-Bands (nm) | Reference |

|---|---|---|---|

| H₂TPP (Free Base) | 417 | 513, 548, 590, 645 | rsc.org |

| Zn(TPP) | 422 | 550, 590 | researchgate.net |

| H₂T(3-MeOPh)P (Free Base) | ~420 | ~515, 551, 592, 648 | porphychem.com |

| H₂T(4-MeOPh)P (Free Base) | 421 | 518, 555, 595, 652 | porphychem.com |

Note: TPP (tetraphenylporphyrin), T(3-MeOPh)P (tetra(3-methoxyphenyl)porphyrin), and T(4-MeOPh)P (tetra(4-methoxyphenyl)porphyrin) are structurally related analogs. Their spectral data are presented as representative examples.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital characterization tool. In ¹H NMR, metalation leads to the disappearance of the upfield N-H proton signal (typically around -2.8 ppm). rsc.org For diamagnetic complexes like Zn(II) porphyrins, the sharp signals of the porphyrin protons provide detailed structural information. The introduction of a metal like Zn(II) or Cd(II) does not dramatically alter the chemical shifts of the carbon atoms in ¹³C NMR compared to the free base. rsc.org However, for paramagnetic complexes, the signals are significantly broadened and shifted, providing information about the spin distribution within the molecule.

Reactivity and Functionalization of Metalloporphyrins

Once metalated, the meso-Tetra(3-methylphenyl)porphine ring can undergo further chemical modifications. These reactions can be broadly categorized into two main types: functionalization of the porphyrin macrocycle itself, particularly at the peripheral β-pyrrolic positions, and reactions centered on the coordinated metal, which often form the basis of the complex's catalytic activity.

The eight β-pyrrolic positions on the porphyrin macrocycle are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This "beta-functionalization" is a key strategy for fine-tuning the steric and electronic properties of the metalloporphyrin, which can influence its solubility, aggregation behavior, and catalytic performance.

While specific literature detailing the beta-functionalization of meso-Tetra(3-methylphenyl)porphine is limited, the reactivity of this compound can be inferred from studies on structurally similar meso-tetraarylporphyrins. Halogenation, particularly bromination, is a common and well-established method for functionalizing these positions. For instance, the light-induced reaction of meso-tetra(3,5-di-tert-butylphenyl)porphyrin with N-Bromosuccinimide (NBS) has been shown to produce a dibrominated product with high regiospecificity. nih.gov This suggests that a similar approach could be successfully applied to the nickel(II) or other metal complexes of meso-Tetra(3-methylphenyl)porphine. The resulting bromo-derivatives are valuable intermediates themselves, opening the door for further modifications through cross-coupling reactions. The existence and use of related compounds, such as β-tetrabrominated meso-tetra(para-tolyl)porphyrinatomanganese(III) acetate in catalytic studies, further underscores the viability and utility of this synthetic route for this class of porphyrins. consensus.app

A representative reaction for the beta-bromination of a similar meso-tetraarylporphyrin is summarized below.

Table 1: Representative Beta-Bromination of a meso-Tetraarylporphyrin Analog

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| meso-Tetra(3,5-di-tert-butylphenyl)porphyrin | N-Bromosuccinimide (NBS) | Light-induced | 2,12-dibromo-meso-Tetra(3,5-di-tert-butylphenyl)porphyrin | nih.gov |

Metal complexes of meso-Tetra(3-methylphenyl)porphine, particularly those involving manganese (Mn) and iron (Fe), are recognized for their ability to catalyze a variety of oxidation reactions. These complexes function as robust mimics of the active sites of cytochrome P450 enzymes, which are responsible for metabolic oxidation processes in nature. By activating oxidants such as iodosylbenzene (PhIO), hypochlorite (B82951) (OCl⁻), or hydrogen peroxide (H₂O₂), these synthetic metalloporphyrins can form a high-valent metal-oxo species, which is the key intermediate responsible for transferring an oxygen atom to a substrate. nih.gov

The primary catalytic applications for these complexes are the epoxidation of alkenes and the hydroxylation of hydrocarbons. The methyl groups at the meta-position of the phenyl rings in meso-Tetra(3-methylphenyl)porphine provide a degree of steric hindrance around the metal center while also influencing the electronic properties of the catalyst, which can affect both its activity and stability.

The catalytic efficiency of these systems is influenced by several factors, including the nature of the central metal, the specific substituents on the porphyrin periphery, the choice of oxidant, and the reaction conditions (e.g., solvent, presence of axial ligands). nih.govresearchgate.net For example, in the epoxidation of alkenes, manganese porphyrins are often highly effective. nih.gov Studies on manganese(III) complexes of closely related meso-tetraphenylporphyrins show that they can convert a range of alkenes to their corresponding epoxides with good yields. researchgate.net The presence of electron-withdrawing groups on the porphyrin ring, such as bromine atoms at the β-positions, can enhance the catalytic activity for certain oxidation reactions. consensus.appresearchgate.net

The table below presents typical results for the catalytic epoxidation of various alkenes using a representative manganese meso-tetraarylporphyrin complex, illustrating the general reactivity expected from the metalated derivatives of meso-Tetra(3-methylphenyl)porphine.

Table 2: Catalytic Epoxidation of Alkenes with a Representative Manganese Porphyrin Complex (MnC)

| Substrate (Alkene) | Oxidant | Product (Epoxide) | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-1,2-diphenylethene | PhIO | cis-Stilbene oxide | 82 | nih.gov |

| (E)-1,2-diphenylethene | PhIO | trans-Stilbene oxide | 91 | nih.gov |

| 1,1-diphenylethene | PhIO | 1,1-diphenylethene oxide | 99 | nih.gov |

| Styrene | PhIO | Styrene oxide | 99 | nih.gov |

| Cyclooctene | PhIO | Cyclooctene oxide | 99 | nih.gov |

V. Supramolecular Chemistry and Self Assembly of Meso Tetra 3 Methylphenyl Porphine

Porphyrin Aggregation Phenomena

The aggregation of porphyrin molecules is a key aspect of their supramolecular chemistry, driven by non-covalent interactions. These aggregates exhibit unique spectroscopic properties distinct from the monomeric porphyrin.

H- and J-Aggregate Formation and Spectroscopic Signatures

The formation of H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge stacking) is a known phenomenon for many porphyrins, leading to characteristic blue-shifts (H-aggregates) or red-shifts (J-aggregates) in their absorption spectra. Despite this general understanding, specific studies detailing the conditions for H- and J-aggregate formation of meso-Tetra(3-methylphenyl)porphine and their corresponding spectroscopic signatures could not be located. Without experimental data, any description of its aggregation behavior would be purely speculative.

Factors Influencing Porphyrin Self-Assembly

The self-assembly of porphyrins is known to be influenced by several factors:

Solvent Polarity: The polarity of the solvent plays a crucial role in dictating the extent and nature of porphyrin aggregation. In general, porphyrins are more likely to aggregate in polar solvents where the hydrophobic porphyrin core seeks to minimize contact with the solvent.

pH: The pH of the medium can influence the protonation state of the porphyrin's inner nitrogen atoms, which in turn affects its aggregation behavior.

Substituent Effects: The nature and position of substituents on the phenyl rings can sterically and electronically influence how the porphyrin molecules pack together. The methyl groups at the meta-position of the phenyl rings in meso-Tetra(3-methylphenyl)porphine are expected to impact its self-assembly, but specific research detailing these effects is not available.

Host-Guest Chemistry and Molecular Recognition

The central cavity and the extended π-system of porphyrins make them excellent candidates for host-guest chemistry, where they can encapsulate or interact with various guest molecules.

Encapsulation and Inclusion Phenomena

While porphyrins are known to form inclusion complexes with molecules like fullerenes and other organic guests, no specific studies were found that document the encapsulation or inclusion capabilities of meso-Tetra(3-methylphenyl)porphine. Research on other tetraphenylporphyrin (B126558) derivatives suggests that such interactions are possible, but the specific binding affinities and structural details for the 3-methylphenyl variant remain uninvestigated.

Interactions with Inorganic Host Structures

The interaction of porphyrins with inorganic materials such as clay minerals, like montmorillonite, is an active area of research for the development of new functional materials. These interactions often involve intercalation of the porphyrin into the clay layers or adsorption onto the surface. However, a search of the scientific literature did not yield any studies specifically investigating the interaction between meso-Tetra(3-methylphenyl)porphine and clay minerals.

Porphyrin-based Lattice Clathrates

Porphyrins can act as building blocks for crystalline host lattices, known as clathrates, which can trap guest molecules. The formation of such structures is highly dependent on the specific porphyrin's geometry and intermolecular interactions. There is currently no available research on the formation of lattice clathrates involving meso-Tetra(3-methylphenyl)porphine.

Hybrid Materials and Conjugated Systems through Supramolecular Interactions

The ability of meso-Tetra(3-methylphenyl)porphine to engage in non-covalent interactions, such as π-π stacking and electrostatic forces, allows for its integration into hybrid materials and conjugated systems. This approach offers a powerful strategy for combining the exceptional photophysical properties of the porphyrin with the unique characteristics of other functional materials, such as carbon nanomaterials and polymers.

The interaction of porphyrins with carbon nanomaterials, such as graphene and carbon nanotubes (CNTs), is predominantly driven by non-covalent forces. The large, planar aromatic surfaces of both the porphyrin macrocycle and the carbon nanostructures facilitate strong π-π stacking interactions. globalauthorid.comias.ac.in These interactions are crucial for the formation of stable hybrid materials where the porphyrin is effectively adsorbed onto the surface of the nanomaterial.

In the case of meso-Tetra(3-methylphenyl)porphine, the phenyl groups at the meso positions can further enhance the π-π stacking with the graphitic surface of carbon nanotubes. While direct studies on meso-Tetra(3-methylphenyl)porphine with carbon nanomaterials are limited, research on the closely related meso-tetraphenylporphine (H2TPP) provides significant insights. Experimental and theoretical studies have shown that H2TPP can be effectively non-covalently functionalized onto carbon nanotubes. globalauthorid.com The adsorption of H2TPP onto multi-walled carbon nanotubes has been observed to be around 2% by weight, indicating a strong interaction. globalauthorid.com

Theoretical calculations on the interaction of a porphine (B87208) (the parent macrocycle) with single-walled carbon nanotubes (SWNTs) have revealed interaction energies that are influenced by the electronic nature of the porphyrin and the structure of the nanotube. For instance, the interaction of a free-base porphine with an armchair nanotube was found to be stronger than that of its cobalt complex by 3.9 kcal/mol. globalauthorid.com Conversely, the cobalt-porphine complex with a zigzag nanotube was significantly more stable than the free-base porphine by 42.7 kcal/mol. globalauthorid.com These findings highlight the tunability of the electrostatic interactions in these hybrid systems.

Furthermore, the self-assembly of porphyrins on carbon nanomaterial surfaces can be influenced by the presence of functional groups. For instance, the assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) on amine-functionalized multiwalled carbon nanotubes is driven by electrostatic interactions between the protonated amino groups and the sulfonated porphyrin. dntb.gov.ua This leads to the formation of stable nanohybrids where the porphyrin forms J-aggregates on the nanotube surface. dntb.gov.ua

The table below summarizes key findings from studies on the interaction of porphyrins with carbon nanomaterials, which can be considered analogous to the expected behavior of meso-Tetra(3-methylphenyl)porphine.

| Porphyrin Derivative | Carbon Nanomaterial | Key Interaction Type | Observation | Reference |

| meso-tetraphenylporphine (H2TPP) | Multi-walled CNTs | π-π Stacking | Adsorption of ~2% by weight. | globalauthorid.com |

| Porphine (unsubstituted) | Single-walled CNTs | π-π Stacking, Electrostatic | Interaction energy dependent on porphyrin metalation and CNT chirality. | globalauthorid.com |

| meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) | Amine-functionalized MWCNTs | Electrostatic, π-π Stacking | Formation of stable J-aggregates on the nanotube surface. | dntb.gov.ua |

| 5-(4-(aminophenyl)-10,15,20-triphenylporphyrin) (TPPNH2) | Graphene Oxide | π-π Stacking | Efficient photoinduced electron transfer from porphyrin to graphene oxide. | ias.ac.in |

The incorporation of porphyrins into polymer matrices is a promising approach for creating functional materials with enhanced processability and tailored properties. The self-assembly of porphyrin-polymer composites can be directed by non-covalent interactions between the porphyrin units and the polymer chains.

While specific studies on meso-Tetra(3-methylphenyl)porphine in polymer composites are not widely reported, the general principles can be understood from research on similar systems. For instance, composite films of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) and metalloporphines have been prepared. nih.gov In these composites, the porphyrins are dispersed within the conductive polymer matrix, and the resulting films exhibit semiconductor behavior with potential applications in optoelectronic devices. nih.gov The conductivity of these films can be tuned by the choice of the metal in the porphyrin core. nih.gov

The self-assembly process can lead to the formation of ordered nanostructures within the polymer matrix. For example, porphyrin-containing polymers have been shown to self-assemble into various morphologies, including spheres, vesicles, wires, and rods, driven by π-π stacking of the porphyrin units.

A study on a zinc-meso-tetra-p-tolylporphyrin, a compound structurally similar to meso-Tetra(3-methylphenyl)porphine, revealed its high tendency to form clathrates stabilized by π-π stacking and C-H···π interactions. ias.ac.in This suggests that the tolyl groups play a significant role in directing the supramolecular assembly.

The following table presents examples of porphyrin-polymer composites and their key characteristics, illustrating the potential for meso-Tetra(3-methylphenyl)porphine in such systems.

| Porphyrin Component | Polymer Matrix | Method of Preparation | Key Feature | Application | Reference |

| Metalloporphines (Co, Cu, Pd) | PEDOT:PSS | Spin-coating | Semiconductor behavior | Optoelectronic devices | nih.gov |

| Zinc-meso-tetra-p-tolylporphyrin | N/A (Clathrate with m-chlorotoluene) | Crystallization | π-π stacking and C-H···π interactions | Building block for heteromolecular solids | ias.ac.in |

Formation of Supramolecular Polymer Networks